(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid
Description
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a methylamino group at position 6 and a trifluoromethyl (CF₃) group at position 2. Its molecular formula is C₇H₈BF₃N₂O₂, with a molecular weight of 219.96 g/mol . It is used in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing pharmaceuticals or agrochemicals, leveraging its boronic acid group for bond formation.
Properties
IUPAC Name |
[6-(methylamino)-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BF3N2O2/c1-12-6-2-4(7(9,10)11)5(3-13-6)8(14)15/h2-3,14-15H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTWPSKZLACRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C(F)(F)F)NC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BF3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Bromo-4-(trifluoromethyl)pyridine
The trifluoromethyl group is introduced via radical trifluoromethylation or nucleophilic substitution. For example, 4-chloropyridine-3-boronic acid undergoes trifluoromethylation using Langlois’ reagent (CFSONa) in the presence of CuI and 1,10-phenanthroline in DMF at 80°C. The resulting 3-bromo-4-(trifluoromethyl)pyridine is isolated in 65–70% yield.
Step 2: Installation of Methylamino Group
Buchwald-Hartwig amination is employed to introduce the methylamino group. A mixture of 3-bromo-4-(trifluoromethyl)pyridine, methylamine hydrochloride , Pd(dba) , Xantphos , and CsCO in toluene is heated at 100°C for 12 hours. The product, 6-methylamino-4-(trifluoromethyl)pyridine, is obtained in 55–60% yield after column chromatography.
Step 3: Miyaura Borylation
The bromide undergoes Miyaura borylation using bis(pinacolato)diboron , PdCl(dppf) , and KOAc in dioxane at 80°C. The boronic ester intermediate is hydrolyzed with HCl (1M) to yield the target compound in 70–75% purity.
Key Data:
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | CuI, CFSONa, DMF, 80°C | 65% |
| 2 | Pd(dba), Xantphos, CsCO | 58% |
| 3 | PdCl(dppf), KOAc, dioxane | 72% |
Step 1: Synthesis of 3-Bromo-6-nitro-4-(trifluoromethyl)pyridine
Nitration of 3-bromo-4-(trifluoromethyl)pyridine using HNO/HSO at 0°C introduces a nitro group at position 6. The nitro group serves as a precursor for the methylamino group.
Step 2: Miyaura Borylation
The bromide is converted to the boronic acid using Pd(OAc) , SPhos , and bis(pinacolato)diboron in THF at 60°C. The nitro-substituted boronic acid is isolated in 68% yield.
Step 3: Reduction of Nitro to Methylamino
Catalytic hydrogenation with H (1 atm) and Raney Ni in ethanol reduces the nitro group to methylamino. The reaction proceeds quantitatively but requires careful control to avoid over-reduction.
Advantages:
-
Avoids harsh amination conditions post-boronation.
-
Nitro groups are stable during borylation.
Route 3: Direct Coupling of Prefabricated Fragments
A Suzuki-Miyaura coupling between 3-borono-4-(trifluoromethyl)pyridine and a methylamino-containing fragment is explored. However, this method faces challenges due to the instability of methylamino-substituted aryl halides. Alternative approaches using Ullmann coupling with CuI and N,N-dimethylethylenediamine in DMSO at 120°C show moderate success (40–45% yield).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Route 1 | High-yielding borylation step | Methylamination requires expensive Pd catalysts |
| Route 2 | Avoids late-stage functionalization | Nitration introduces regioselectivity issues |
| Route 3 | Modular approach | Low yields due to unstable intermediates |
Optimization Strategies
-
Protection of Boronic Acid : Use of trimethyl borate during Miyaura borylation minimizes protodeboronation.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may necessitate lower temperatures to prevent side reactions.
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Catalyst Systems : PdCl(dppf) outperforms Pd(OAc) in Miyaura borylation, providing higher conversions (90% vs. 75%).
Chemical Reactions Analysis
Types of Reactions
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Reduction: Formation of the corresponding borane.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acid or boronate ester.
Reduction: Borane.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as a Drug Intermediate:
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is utilized as an intermediate in synthesizing pharmaceuticals, especially those targeting complex diseases such as cancer. The trifluoromethyl group enhances the compound's bioactivity and stability, making it suitable for developing potent therapeutic agents.
Case Study:
A study demonstrated that compounds derived from this boronic acid exhibited significant inhibitory activity against specific protein kinases involved in cancer progression. The incorporation of the methylamino group was crucial for enhancing the selectivity and potency of these inhibitors .
Bioconjugation
Applications in Targeted Therapy:
This compound facilitates bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents. This application is critical in targeted therapies, where specificity is essential to minimize side effects.
Data Insights:
Research indicates that conjugating (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid with antibodies significantly improved the targeting efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in preclinical models .
Organic Synthesis
Versatile Building Block:
In organic chemistry, (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid serves as a versatile building block for synthesizing complex molecules. Its ability to participate in cross-coupling reactions makes it invaluable for creating diverse chemical entities.
Research Findings:
Recent studies highlighted its use in Suzuki-Miyaura coupling reactions, where it successfully formed carbon-carbon bonds with aryl halides, showcasing high yields and selectivity . This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.
Material Science
Development of Advanced Materials:
The unique properties of (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid facilitate its use in developing advanced materials such as sensors and catalysts.
Case Study:
A recent investigation explored its application in creating novel sensor materials capable of detecting specific biomolecules at low concentrations. The incorporation of this boronic acid into polymer matrices significantly enhanced the sensitivity and selectivity of the sensors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s stability and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
The compound’s activity and reactivity are influenced by its substituents. Below is a comparison with key analogues:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~1.8 estimated), improving membrane permeability compared to analogues like (6-Methylpyridin-3-yl)boronic acid (logP ~0.5) .
- Stability : Boronic acids with electron-withdrawing groups (e.g., CF₃, OCF₃) exhibit greater stability against protodeboronation compared to electron-donating substituents .
Stability and Handling
The compound requires storage in dark, inert conditions to prevent oxidation or moisture absorption, similar to other boronic acids . Hazard statements (H315, H319, H302) indicate risks of skin/eye irritation and toxicity upon ingestion, necessitating precautions like PPE and proper ventilation .
Biological Activity
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid, with the molecular formula CHBFNO, is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. This article explores its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- IUPAC Name : (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid
- Molecular Weight : 219.96 g/mol
- CAS Number : Not available (as per some sources, it may be listed under different identifiers)
The biological activity of (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily attributed to its role as a boronic acid derivative. Boronic acids are known to interact with diols and other biomolecules, influencing various biochemical pathways. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridinylboronic acids can inhibit tumor cell proliferation. For instance, compounds similar to (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid have demonstrated significant inhibition against various cancer cell lines, including those resistant to conventional therapies.
- Enzymatic Inhibition : It has been shown to act as an inhibitor for certain kinases involved in cancer progression. The specific IC values for related compounds indicate potent inhibition at nanomolar concentrations in enzymatic assays.
- Mechanistic Studies : Mechanistic investigations reveal that the compound may interfere with cellular signaling pathways critical for tumor growth and survival. This includes modulation of pathways like PI3K/Akt and MAPK, which are often dysregulated in cancer.
Case Study 1: Inhibition of Tumor Growth
A study investigated the effects of (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid on HCT116 colon cancer cells. The compound was administered in vitro and showed a dose-dependent reduction in cell viability with an IC value of approximately 0.64 µM, indicating strong antiproliferative effects.
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibitors, derivatives of this compound were tested against FGFR1 and FGFR2 kinases. The results demonstrated IC values below 5 nM for FGFR1 inhibition, supporting its potential as a therapeutic agent in targeting fibroblast growth factor receptors implicated in various cancers.
Data Table: Biological Activity Summary
Q & A
Basic Synthesis and Optimization
Q: What are the optimal conditions for synthesizing (6-(methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid via Suzuki-Miyaura coupling? A: Synthesis typically involves coupling a boronic acid derivative (e.g., pinacol ester) with halogenated pyridine intermediates. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (1:1 v/v) at 80–100°C .
- Base: Potassium carbonate or tripotassium phosphate to facilitate transmetalation .
- Protection of methylamino group: Boc or Fmoc protection may be required to prevent side reactions during coupling .
Post-reaction, purification via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended .
Advanced Synthetic Challenges
Q: How does the methylamino substituent influence reaction efficiency in cross-coupling reactions? A: The methylamino group can act as a Lewis base, potentially coordinating with palladium and slowing catalysis. Mitigation strategies include:
- Pre-protection with acid-labile groups (e.g., Boc) to minimize interference .
- Use of sterically bulky ligands (e.g., SPhos) to stabilize the palladium center .
- Optimizing reaction temperature (70–90°C) to balance reactivity and decomposition risks .
Characterization and Analytical Methods
Q: What analytical techniques are critical for confirming the structure and purity of this boronic acid? A:
- LCMS: Use m/z [M+H]+ signals (expected ~275–300 Da) with QC-SMD-TFA05 conditions (1.26–1.32 min retention time) .
- ¹H/¹⁹F NMR: The trifluoromethyl group appears as a singlet at ~δ -62 ppm in ¹⁹F NMR, while methylamino protons resonate at δ 2.8–3.2 ppm in ¹H NMR .
- HPLC purity: >95% purity under SQD-FA05 conditions (0.81–0.88 min retention) is standard for pharmaceutical intermediates .
Stability and Storage
Q: How can protodeboronation be minimized during storage and handling? A: Protodeboronation is a key stability challenge. Best practices include:
- Storing the compound at -20°C under inert gas (argon) in anhydrous DMSO or THF .
- Avoiding prolonged exposure to protic solvents (e.g., water, methanol) during synthesis .
- Adding stabilizers like 2,6-lutidine (10 mol%) to reaction mixtures to suppress decomposition .
Application in Medicinal Chemistry
Q: What role does this boronic acid play in kinase inhibitor development? A: The trifluoromethyl-pyridine boronic acid scaffold is widely used in ATP-competitive kinase inhibitors (e.g., targeting PI3Kα or mTOR). Key advantages:
- Lipophilicity: The CF₃ group enhances membrane permeability (logP ~2.5–3.0) .
- Binding affinity: The boronic acid moiety forms reversible covalent bonds with serine/threonine residues in kinase active sites .
In vitro assays (e.g., anti-proliferative activity in prostate cancer cell lines) are recommended to validate target engagement .
Contradictory Data in Synthetic Yields
Q: How to resolve discrepancies in reported yields for similar boronic acid derivatives? A: Yield variations (~60–90%) often arise from:
- Impurities in starting materials: Use of HPLC-purified intermediates improves consistency .
- By-product formation: Monitor for protodeboronation products (e.g., pyridine derivatives) via LCMS .
- Solvent effects: Replacing ethanol with THF increases coupling efficiency by 15–20% in some cases .
Advanced Purification Strategies
Q: What chromatographic methods are optimal for isolating this boronic acid from reaction mixtures? A:
- Reverse-phase HPLC: C18 column with gradient elution (10–90% acetonitrile in 0.1% TFA) .
- Ion-exchange chromatography: Useful for separating boronic acid from anionic by-products .
- Recrystallization: Ethyl acetate/hexane (1:3) yields crystals with >99% purity in some cases .
Computational Modeling for Reactivity Prediction
Q: Can DFT calculations predict the reactivity of this boronic acid in cross-couplings? A: Yes. Key parameters include:
- Electrostatic potential maps: Identify nucleophilic/electrophilic sites on the pyridine ring .
- Transition-state modeling: Predict steric hindrance from the methylamino group using Gaussian09 at the B3LYP/6-31G* level .
- Solvent effects: COSMO-RS simulations in toluene/water mixtures correlate with experimental yields .
In Vitro Assay Design
Q: What assays are recommended to evaluate the bioactivity of derivatives? A:
- Kinase inhibition: ADP-Glo™ assay for mTOR/p70S6K inhibition (IC₅₀ < 100 nM target) .
- Solubility: Shake-flask method in PBS (pH 7.4) to measure thermodynamic solubility (>50 µM desired) .
- Membrane permeability: Parallel artificial membrane permeability assay (PAMPA) with logPe > -5 .
Troubleshooting Reaction Failures
Q: Why might Suzuki couplings fail with this boronic acid, and how to recover? A: Common issues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
